molecular formula C18H20N2OS B4287102 N-(2,3-dihydro-1H-inden-5-yl)-N'-(2-methoxy-5-methylphenyl)thiourea

N-(2,3-dihydro-1H-inden-5-yl)-N'-(2-methoxy-5-methylphenyl)thiourea

Cat. No. B4287102
M. Wt: 312.4 g/mol
InChI Key: PNZMVSVNWNYEAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1H-inden-5-yl)-N'-(2-methoxy-5-methylphenyl)thiourea, also known as LMT-28, is a compound that has been extensively studied for its potential therapeutic applications. LMT-28 belongs to the class of small molecules that are designed to target cancer cells selectively, while sparing normal cells.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-N'-(2-methoxy-5-methylphenyl)thiourea is not fully understood. However, studies have suggested that N-(2,3-dihydro-1H-inden-5-yl)-N'-(2-methoxy-5-methylphenyl)thiourea inhibits the activity of tubulin, a protein that is essential for cell division. N-(2,3-dihydro-1H-inden-5-yl)-N'-(2-methoxy-5-methylphenyl)thiourea has been shown to disrupt microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-inden-5-yl)-N'-(2-methoxy-5-methylphenyl)thiourea has been shown to have low toxicity in normal cells and tissues. In vitro studies have shown that N-(2,3-dihydro-1H-inden-5-yl)-N'-(2-methoxy-5-methylphenyl)thiourea does not affect the viability of normal human fibroblasts or peripheral blood mononuclear cells. In vivo studies have also shown that N-(2,3-dihydro-1H-inden-5-yl)-N'-(2-methoxy-5-methylphenyl)thiourea does not cause significant toxicity in mice.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(2,3-dihydro-1H-inden-5-yl)-N'-(2-methoxy-5-methylphenyl)thiourea is its selectivity for cancer cells, which makes it a promising candidate for cancer therapy. N-(2,3-dihydro-1H-inden-5-yl)-N'-(2-methoxy-5-methylphenyl)thiourea has also been shown to have low toxicity in normal cells and tissues, which is a desirable characteristic for any potential drug candidate. However, one limitation of N-(2,3-dihydro-1H-inden-5-yl)-N'-(2-methoxy-5-methylphenyl)thiourea is its limited solubility in water, which can limit its use in in vitro and in vivo studies.

Future Directions

There are several future directions for the study of N-(2,3-dihydro-1H-inden-5-yl)-N'-(2-methoxy-5-methylphenyl)thiourea. One area of research is the development of more efficient synthesis methods to improve the yield and purity of N-(2,3-dihydro-1H-inden-5-yl)-N'-(2-methoxy-5-methylphenyl)thiourea. Another area of research is the optimization of the dosing regimen and route of administration for N-(2,3-dihydro-1H-inden-5-yl)-N'-(2-methoxy-5-methylphenyl)thiourea. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-N'-(2-methoxy-5-methylphenyl)thiourea and to identify potential biomarkers for patient selection. Finally, the efficacy of N-(2,3-dihydro-1H-inden-5-yl)-N'-(2-methoxy-5-methylphenyl)thiourea in combination with other anticancer agents should be investigated to determine its potential as a combination therapy.

Scientific Research Applications

N-(2,3-dihydro-1H-inden-5-yl)-N'-(2-methoxy-5-methylphenyl)thiourea has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that N-(2,3-dihydro-1H-inden-5-yl)-N'-(2-methoxy-5-methylphenyl)thiourea selectively inhibits the growth of cancer cells, while sparing normal cells. N-(2,3-dihydro-1H-inden-5-yl)-N'-(2-methoxy-5-methylphenyl)thiourea has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast, lung, and colon cancer cells. In vivo studies have also shown that N-(2,3-dihydro-1H-inden-5-yl)-N'-(2-methoxy-5-methylphenyl)thiourea has antitumor activity in mouse xenograft models of breast and lung cancer.

properties

IUPAC Name

1-(2,3-dihydro-1H-inden-5-yl)-3-(2-methoxy-5-methylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2OS/c1-12-6-9-17(21-2)16(10-12)20-18(22)19-15-8-7-13-4-3-5-14(13)11-15/h6-11H,3-5H2,1-2H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNZMVSVNWNYEAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=S)NC2=CC3=C(CCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-dihydro-1H-inden-5-yl)-3-(2-methoxy-5-methylphenyl)thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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